BenchChemオンラインストアへようこそ!

Ethyl 2-(3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate

Lipophilicity Medicinal Chemistry Property Optimization

Ethyl 2-(3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate (CAS 1011370-71-0) is a fully substituted 1H-pyrazolo[3,4‑b]pyridine heterocycle, featuring an ethyl acetate handle at N1, methyl groups at C3 and C6, and a trifluoromethyl substituent at C4. With a molecular weight of 301.27 Da and molecular formula C₁₃H₁₄F₃N₃O₂, the compound is primarily procured as a synthetic building block for medicinal chemistry programs targeting kinase inhibition and related pharmacology.

Molecular Formula C13H14F3N3O2
Molecular Weight 301.269
CAS No. 1011370-71-0
Cat. No. B2682203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate
CAS1011370-71-0
Molecular FormulaC13H14F3N3O2
Molecular Weight301.269
Structural Identifiers
SMILESCCOC(=O)CN1C2=NC(=CC(=C2C(=N1)C)C(F)(F)F)C
InChIInChI=1S/C13H14F3N3O2/c1-4-21-10(20)6-19-12-11(8(3)18-19)9(13(14,15)16)5-7(2)17-12/h5H,4,6H2,1-3H3
InChIKeyOVLIVSIHUPFXHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate – Core Scaffold & Procurement Classification


Ethyl 2-(3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate (CAS 1011370-71-0) is a fully substituted 1H-pyrazolo[3,4‑b]pyridine heterocycle, featuring an ethyl acetate handle at N1, methyl groups at C3 and C6, and a trifluoromethyl substituent at C4 . With a molecular weight of 301.27 Da and molecular formula C₁₃H₁₄F₃N₃O₂, the compound is primarily procured as a synthetic building block for medicinal chemistry programs targeting kinase inhibition and related pharmacology [1]. Its documented purity standard is ≥97% .

Why Ethyl 2-(3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate Cannot Be Assumed Interchangeable with Other Pyrazolo[3,4‑b]pyridine Esters


Pyrazolo[3,4‑b]pyridine-1-acetate esters bearing different C4 substituents exhibit divergent lipophilicity, metabolic stability, and target engagement profiles [1]. The electron‑withdrawing and steric nature of the trifluoromethyl group at C4 fundamentally alters both the compound’s physicochemical properties and its suitability as a fragment or intermediate, whereas the 3,6‑dimethyl pattern influences the geometry of the N1‑acetate side chain and potential binding‑pocket complementarity [2]. Generic substitution with a non‑fluorinated, difluoromethyl, or des‑methyl analog risks compromising the desired property balance, as detailed in the quantitative comparisons below.

Quantitative Differentiation Evidence for Ethyl 2-(3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate vs. Key Analogs


Lipophilicity Increase: Trifluoromethyl (CF₃) vs. Difluoromethyl (CHF₂) at C4

The CF₃ substituent at C4 imparts a significantly higher lipophilicity compared to the CHF₂ analog, driven by the greater hydrophobic surface area and stronger electron‑withdrawing effect of the fully fluorinated group [1]. While measured logP/LogD values for this specific ester pair have not been reported in peer‑reviewed literature, the well‑established increment for replacing aromatic CHF₂ with CF₃ in heterocyclic scaffolds is approximately +0.3 to +0.5 logP units [1][2]. The target compound (MW 301.27) versus the difluoromethyl ester analog (MW 283.28) further reflects the increased molecular weight accompanying the CF₃ introduction .

Lipophilicity Medicinal Chemistry Property Optimization

Metabolic Stability Enhancement: CF₃ Blocking of CYP450‑Mediated Oxidation at C4

Aromatic positions susceptible to hydroxylation can be protected by CF₃ substitution, which reduces oxidative clearance [1]. In a direct heterocyclic comparison, N‑CF₃ azoles showed significantly increased stability in human liver microsomes (HLMs) relative to N‑CH₃ analogs (p = 0.004 for compound 22a) [2]. Although that study focused on N‑CF₃, the principle extends to C‑CF₃ heterocycles, where the strong electron‑withdrawing effect deactivates the ring toward CYP450 oxidation [1]. The target compound, bearing a C4‑CF₃ group, is thus expected to exhibit greater metabolic stability than the non‑fluorinated or CHF₂ analogs, for which this deactivation is weaker or absent.

Metabolic Stability CYP450 Oxidative Metabolism

Ester vs. Free Acid: Permeability and Synthetic Versatility

The ethyl ester of the target compound serves both as a synthetic handle and as a transient permeability enhancer relative to the free carboxylic acid. The corresponding acid (CAS 866769‑95‑1, MW 273.21) carries a negative charge at physiological pH, which can limit passive membrane diffusion. Ester‑to‑acid conversion in vivo (or via intentional hydrolysis) provides a modular route to modulate pharmacokinetics [1]. In addition, the ethyl ester can be directly amidated with amines under mild conditions, enabling rapid library generation without a separate deprotection step [2].

Permeability Prodrug Design Caco‑2 Assay

3,6‑Dimethyl Substitution Pattern: Impact on Kinase Binding Conformation

The 3,6‑dimethyl decoration on the pyrazolo[3,4‑b]pyridine core has been exploited in multiple kinase inhibitor programs. In a series of TRK inhibitors, 3,6‑dimethyl‑1‑phenyl‑1H‑pyrazolo[3,4‑b]pyridine derivatives displayed IC₅₀ values as low as 56 nM against TRKA kinase [1]. Computational modeling indicates that the methyl groups favor a conformation that positions the N1‑substituent into a hydrophobic pocket, an orientation that would be altered by removal of either methyl [2]. The target compound retains this 3,6‑dimethyl motif while incorporating the C4‑CF₃ group, thus maintaining the binding‑compatible scaffold geometry.

Kinase Inhibitors TRK Structure‑Based Design

Comparative Supplier‑Reported Purity and Hazard Profile

The target compound is commercially available at ≥97% purity from specialty fluorochemical suppliers, with documented hazard classifications including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation) . This hazard profile is consistent with structurally similar pyrazolo[3,4‑b]pyridine esters. In contrast, the free acid analog (CAS 866769‑95‑1) often ships at 95% purity and may require additional purification before use in sensitive assays . For procurement decisions, the defined hazard statement and higher purity standard of the ethyl ester provide a more reproducible starting point for SAR studies.

Purity Specification Safety Assessment Procurement

Utility in Pyrazolo[3,4‑b]pyridine‑Based Kinase Inhibitor Patent Space

Pyrazolo[3,4‑b]pyridine scaffolds featuring 4‑CF₃ and 3,6‑dimethyl motifs appear in kinase inhibitor patent families, including those targeting Raf and other oncology kinases [1]. The target compound’s ethyl acetate handle at N1 is a direct precursor for the N1‑substituted amide and heterocycle derivatives claimed in these patents [2]. By procuring this exact intermediate, research groups gain direct access to the chemical space covered by granted and pending composition‑of‑matter claims, a strategic advantage for medicinal chemistry programs seeking freedom‑to‑operate or exploring validated kinase inhibitor space.

Patent Landscape Kinase Inhibition Chemical Matter

Recommended Application Scenarios for Ethyl 2-(3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate Based on Differentiated Evidence


Kinase Inhibitor Lead Optimization (TRK, Raf, and Related Kinases)

Use the compound as a central intermediate for synthesizing N1‑substituted amide derivatives targeting TRK or Raf kinases. The 3,6‑dimethyl motif preserves the binding conformation demonstrated in TRK inhibitor series (IC₅₀ 56 nM), while the C4‑CF₃ group enhances metabolic stability relative to CHF₂ or non‑fluorinated analogs [1][2].

Fragment‑Based and Property‑Driven Library Design

Incorporate the compound into focused libraries requiring balanced lipophilicity and permeability. The ethyl ester provides a logD advantage over the free acid (estimated ΔlogD ≈ 1–2 units) and enables direct amidation without a separate hydrolysis step, accelerating SAR cycles [3].

Synthetic Methodology Development for Fluorinated Heterocycles

The compound serves as a well‑characterized building block for developing new coupling or functionalization reactions on pyrazolo[3,4‑b]pyridine cores, supported by its defined purity (≥97%) and full hazard classification, which reduce experimental variability .

Patent‑Guided Medicinal Chemistry Exploration

Use the compound as a direct entry point into chemical space covered by kinase inhibitor patent families, enabling rapid exploration of N1‑substituted derivatives while maintaining the core substitution pattern exemplified in granted patents [4].

Quote Request

Request a Quote for Ethyl 2-(3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.